Gliadins

Description

Properties

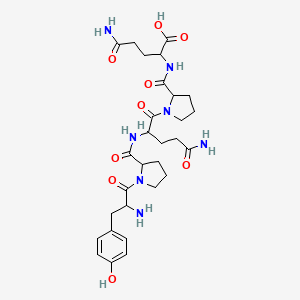

IUPAC Name |

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPUTXBJEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-90-3 | |

| Record name | Gliadins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gliadins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α/β-, γ-, and ω-Gliadin Protein Structures and Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture and functional roles of the major gliadin protein classes: α/β-, γ-, and ω-gliadins. These proteins, major components of the gluten complex in wheat, are of significant interest due to their impact on food technology and their central role in the pathogenesis of celiac disease and other gluten-related disorders.

Introduction to Gliadin Proteins

Gliadins are a class of prolamins, characterized by their high content of proline and glutamine residues, and their solubility in aqueous alcohol solutions.[1][2] They are monomeric proteins that contribute to the viscosity and extensibility of dough.[3][4] Based on their electrophoretic mobility at low pH, this compound are classified into four main groups: α-, β-, γ-, and ω-gliadins. Due to sequence similarities, α- and β-gliadins are often considered as a single group (α/β-gliadins).[1]

Protein Structures of Gliadin Classes

The primary structure of this compound is characterized by distinct domains. While they share a general domain organization, there are key differences between the α/β-, γ-, and ω-gliadin classes. The low solubility of this compound in aqueous solutions has made their three-dimensional structure determination by high-resolution techniques like X-ray crystallography and NMR challenging.[2] Consequently, much of the structural information is derived from low-resolution spectroscopic methods and computational modeling.[2]

α/β-Gliadins

α/β-gliadins are among the most abundant and well-studied this compound. They are potent inducers of the immune response in celiac disease.[3]

-

Domain Organization: The typical structure of an α/β-gliadin consists of a signal peptide, a short N-terminal region, a repetitive domain rich in proline and glutamine, and a C-terminal non-repetitive domain.[1][5] The C-terminal region is further divided into subdomains and contains conserved cysteine residues that form intramolecular disulfide bonds.[1][5]

-

Secondary Structure: The repetitive N-terminal domain is predicted to consist of a mixture of poly-L-proline II (PPII) helices and β-reverse turns.[1] The non-repetitive C-terminal domain is rich in α-helical structures.[1][6]

-

Disulfide Bonds: α/β-gliadins typically contain six conserved cysteine residues that form three intramolecular disulfide bonds, contributing to the stability of their tertiary structure.[1][5]

γ-Gliadins

γ-gliadins are considered an ancestral form of cysteine-rich this compound and are also implicated in the immune response in celiac disease.[7]

-

Domain Organization: The structure of γ-gliadins includes a signal peptide, a unique N-terminal domain, a repetitive domain, and a C-terminal region containing two non-repetitive domains and a glutamine-rich region.[3][8][9]

-

Secondary Structure: Similar to α/β-gliadins, the N-terminal repetitive domain of γ-gliadins is composed of PPII and β-reverse turn structures, while the C-terminal half is rich in α-helices.[1]

-

Disulfide Bonds: γ-gliadins contain eight conserved cysteine residues that form four intramolecular disulfide bonds, which are crucial for the correct folding and stability of the protein.[1][8]

ω-Gliadins

ω-gliadins are characterized by a high molecular weight and a primary structure that is almost entirely repetitive.[10]

-

Domain Organization: They possess a signal peptide, a short N-terminal region, a large repetitive domain, and a short C-terminal region.[1] A key distinguishing feature is the general absence of cysteine residues.[1][11]

-

Secondary Structure: The secondary structure of ω-gliadins is dominated by poly-L-proline II helices and β-reverse turns, with a notable absence of α-helical or β-sheet structures.[1]

-

Disulfide Bonds: ω-gliadins do not contain cysteine residues and therefore lack disulfide bonds. This structural feature is consistent with their monomeric nature.[1][11]

Summary of Quantitative Data

| Property | α/β-Gliadins | γ-Gliadins | ω-Gliadins |

| Molecular Weight | 25–35 kDa[2] | 35–40 kDa[2] | 55–75 kDa[2] |

| Signal Peptide | ~20 amino acids[1] | ~19 amino acids[1] | ~19 amino acids[1] |

| N-terminal Region | ~5 residues[1] | ~12 residues[1] | ~11 residues[1] |

| Repetitive Domain | 110–130 residues[1] | 80–160 residues[1][3] | ~238 residues[1] |

| C-terminal Region | 140–160 residues[1] | 140–150 residues[1][3] | ~12 residues[1] |

| Cysteine Residues | 6 (forming 3 intramolecular disulfide bonds)[1][5] | 8 (forming 4 intramolecular disulfide bonds)[1][8] | 0[1][11] |

| Predominant Secondary Structures | PPII, β-reverse turns, α-helix[1] | PPII, β-reverse turns, α-helix[1] | PPII, β-reverse turns[1] |

Functions of Gliadin Proteins

The functions of gliadin proteins are twofold: they play a crucial role in the technological properties of wheat dough and are key triggers of adverse immune reactions in susceptible individuals.

Role in Dough Formation

This compound, along with glutenins, form the gluten network that gives dough its unique viscoelastic properties.[7] While glutenins are primarily responsible for the elasticity and strength of the dough, this compound act as plasticizers, contributing to the viscosity, extensibility, and flow properties of the dough.[3][4] The spherical or ellipsoidal shape of gliadin molecules allows them to interact with glutenin polymers through non-covalent bonds, facilitating the movement of glutenin chains and thus imparting plasticity to the dough.[1]

Immunological Functions

This compound contain peptides that are resistant to gastrointestinal digestion and can trigger immune responses in genetically predisposed individuals.[2]

-

Celiac Disease: α/β-, γ-, and ω-gliadins all contain immunogenic peptides that can initiate both innate and adaptive immune responses in individuals with celiac disease.[10][12] These peptides are rich in proline and glutamine, making them resistant to degradation by digestive enzymes.[2] In the small intestine, the enzyme tissue transglutaminase deamidates specific glutamine residues in these peptides, which increases their binding affinity to HLA-DQ2 and HLA-DQ8 molecules on antigen-presenting cells, leading to T-cell activation and a subsequent inflammatory cascade that results in damage to the intestinal mucosa.[13]

-

Wheat-Dependent Exercise-Induced Anaphylaxis (WDEIA): ω-5 gliadin, a specific type of ω-gliadin, is the major allergen in WDEIA.[11] In affected individuals, the ingestion of wheat followed by physical exercise can trigger a severe, life-threatening allergic reaction.[12]

-

Baker's Asthma and Wheat Allergy: ω-gliadins are also implicated as significant allergens in baker's asthma, an occupational respiratory allergy, and in immediate-type wheat allergies.[7][12]

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and function of gliadin proteins. Below are detailed methodologies for some of the key experiments.

Gliadin Extraction from Wheat Flour

This protocol describes a common method for the selective extraction of gliadin proteins.

-

Initial Wash: Weigh 100 mg of wheat flour and suspend it in 1 mL of a salt solution (e.g., 0.5 M NaCl in 50 mM Tris-HCl, pH 8). Mix continuously for 1 hour at room temperature.

-

Centrifugation: Centrifuge the suspension at 17,000 x g for 10 minutes at 4°C to pellet the insoluble material. Discard the supernatant which contains albumins and globulins.

-

Gliadin Extraction: Resuspend the pellet in 1 mL of 70% (v/v) aqueous ethanol. Mix continuously for 30 minutes at room temperature.

-

Final Centrifugation: Centrifuge at 17,000 x g for 10 minutes at room temperature. The supernatant contains the extracted gliadin proteins.

-

Storage: The extracted this compound can be stored at -20°C for further analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying different gliadin fractions based on their hydrophobicity.

-

Sample Preparation: The extracted gliadin sample is filtered through a 0.45 µm membrane filter.

-

Chromatographic System: An HPLC system equipped with a C8 or C18 reversed-phase column is used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B is used to elute the proteins. A typical gradient might be from 20% to 60% B over 60 minutes.

-

Detection: The eluted proteins are detected by their absorbance at 210 nm.

-

Data Analysis: The retention times and peak areas of the different gliadin fractions are analyzed to identify and quantify them.

Two-Dimensional Gel Electrophoresis (2-DE)

2-DE separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.

-

First Dimension (Isoelectric Focusing - IEF):

-

The gliadin extract is solubilized in a rehydration buffer containing urea, a non-ionic detergent, a reducing agent (e.g., DTT), and ampholytes.

-

The sample is loaded onto an immobilized pH gradient (IPG) strip (e.g., pH 3-10 or 6-11).

-

IEF is performed according to the manufacturer's instructions until the proteins have migrated to their respective pI.

-

-

Second Dimension (SDS-PAGE):

-

The IPG strip is equilibrated in a buffer containing SDS and a reducing agent.

-

The equilibrated strip is placed on top of a polyacrylamide gel.

-

SDS-PAGE is performed to separate the proteins based on their molecular weight.

-

-

Staining and Analysis: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). The resulting 2D map of protein spots can be analyzed using specialized software.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content of proteins in solution.

-

Sample Preparation: The purified gliadin sample is dialyzed against a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) that has low absorbance in the far-UV region. The protein concentration should be accurately determined.

-

Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas.

-

Data Acquisition:

-

A quartz cuvette with a short path length (e.g., 0.1 mm) is used.

-

The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

A baseline spectrum of the buffer is also recorded and subtracted from the protein spectrum.

-

-

Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Visualizations

The following diagrams illustrate the domain structures of the different gliadin classes.

Caption: Domain organization of α/β-, γ-, and ω-gliadins.

References

- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Applying Small Angle X-Ray Scattering (SAXS) To Protein Structure Predictions To Characterize Conformations In Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]

- 10. Small-Angle X-Ray Scattering for the Study of Proteins in the Ubiquitin Pathway | Springer Nature Experiments [experiments.springernature.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biophysical Properties of Intrinsically Disordered Gliadin Proteins

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core biophysical properties of intrinsically disordered gliadin proteins. It is designed to be a technical resource, offering detailed experimental methodologies and quantitative data to facilitate further research and development in fields related to food science, immunology, and pharmacology.

Introduction to Gliadin Proteins

Gliadins are a class of proline- and glutamine-rich proteins found in wheat and other cereals, constituting a major component of gluten.[1][2] They are classified into four main types based on their electrophoretic mobility: α-, β-, γ-, and ω-gliadins.[2] From a structural standpoint, this compound are largely considered intrinsically disordered proteins (IDPs), lacking a stable three-dimensional structure in their native state.[3] This inherent disorder is crucial to their function and behavior, contributing to their solubility in alcohol-water mixtures and their role in the viscoelastic properties of gluten.[3][4] Their unique primary sequences, characterized by repetitive domains, predispose them to self-assembly, liquid-liquid phase separation (LLPS), and the formation of fibrillar structures.[3][5][6][7] These biophysical characteristics are not only fundamental to their role in food technology but are also implicated in the pathogenesis of celiac disease and other gluten-related disorders.

Quantitative Biophysical Data

The following tables summarize key quantitative biophysical parameters for different gliadin types, compiled from various studies. These values can vary depending on the specific wheat cultivar, experimental conditions (pH, solvent, temperature), and analytical technique employed.

Table 1: Molecular and Structural Properties of Gliadin Proteins

| Property | α-Gliadin | γ-Gliadin | ω-Gliadin | Reference(s) |

| Molecular Weight (kDa) | 25–35 | 35–40 | 55–75 | [2] |

| Secondary Structure (in 70% ethanol) | ||||

| α-helix | ~33-37% | ~37% | None apparent | [5] |

| β-sheet | ~11-12% | ~20-23% | Rich in β-turns | [5] |

| Polyproline II (PPII) Helix | Present | Present | Abundant | [5] |

| Radius of Gyration (Rg) (nm) | 3.55 (in 70% ethanol) | 3.80 (in 70% ethanol) | - | [5] |

| 4.10-6.46 (in water) | - | - | [5] | |

| Hydrodynamic Radius (Rh) (nm) of 33-mer peptide oligomers | - | - | - | [2] |

| Population 1 | ~100 | - | - | [2] |

| Population 2 | ~500 | - | - | [2] |

Table 2: Aggregation and Phase Separation Properties

| Property | α-Gliadin | γ-Gliadin | ω-Gliadin | Reference(s) |

| Fibril/Fiber Dimensions (AFM) | Width: 15-30 nmLength: 100 nm - 2 µm | - | - | [5] |

| 33-mer peptide oligomer height | 1.1 ± 0.5 nm (at 6 µM) | - | - | [8] |

| 33-mer peptide oligomer height | 5.1 ± 1.5 nm (at 600 µM) | - | - | [2] |

| Liquid-Liquid Phase Separation (LLPS) Saturation Concentration (Csat) | Undergoes LLPS | 3.8 µM ± 0.1 µM (0% ethanol)25.9 µM ± 0.85 µM (35% ethanol) | Undergoes LLPS | [6][9] |

| Glass Transition Temperature (Tg) of dry protein (K) | 397-418 | 397-418 | 397-418 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of gliadin proteins.

Recombinant Expression and Purification of Gliadin

The insolubility of this compound in aqueous buffers necessitates specialized protocols for their recombinant expression and purification.

3.1.1. Expression of α- and γ-Gliadins in E. coli

This protocol is adapted from methodologies for expressing α- and γ-gliadins, which are soluble in low-to-mid percentage ethanol solutions.[10][11][12]

-

Gene Synthesis and Cloning: Synthesize the coding sequence for the desired α- or γ-gliadin, codon-optimized for E. coli expression. Clone the gene into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag for affinity purification.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to culture for 4-6 hours at 30°C.

-

-

Cell Lysis and Inclusion Body Solubilization:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

-

Wash the inclusion bodies twice with a buffer containing 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and 1% Triton X-100.

-

Solubilize the washed inclusion bodies in 8 M urea, 50 mM Tris-HCl, pH 8.0, and 10 mM DTT.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.

-

Load the supernatant onto a Ni-NTA resin column pre-equilibrated with solubilization buffer containing 10 mM imidazole.

-

Wash the column with the same buffer containing 20 mM imidazole.

-

Elute the protein with a linear gradient of 20-500 mM imidazole in the solubilization buffer.

-

-

Refolding and Dialysis:

-

Pool the fractions containing the purified gliadin.

-

Perform stepwise dialysis to refold the protein and remove urea. Gradually decrease the urea concentration by dialyzing against buffers with 6 M, 4 M, 2 M, 1 M, and finally 0 M urea in a buffer appropriate for the specific gliadin type (e.g., 50% ethanol for initial solubilization, then gradually decreasing ethanol concentration for aqueous studies).

-

3.1.2. Purification of ω-Gliadins

Omega-gliadins are soluble in higher percentages of acidic acetonitrile or ethanol and can be purified from wheat flour using a combination of extraction and chromatography.[13][14][15]

-

Extraction: Extract total this compound from wheat flour with 70% (v/v) ethanol overnight at room temperature.[16]

-

Initial Fractionation:

-

Further Purification:

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of proteins in solution.[6][17]

-

Sample Preparation:

-

Prepare gliadin stock solutions in an appropriate solvent (e.g., 70% ethanol or 0.01 M acetic acid).

-

Determine the protein concentration accurately using a suitable method (e.g., BCA assay or UV absorbance at 280 nm, though the latter can be affected by the high aromatic amino acid content).

-

Dilute the protein to a final concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should have low absorbance in the far-UV region.[6][17]

-

-

Data Acquisition:

-

Use a quartz cuvette with a pathlength of 0.1 cm.

-

Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

-

Average at least three scans for both the sample and the buffer blank.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the data from millidegrees to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight of the protein.

-

Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.

-

Thioflavin T (ThT) Fluorescence Assay for Fibrillation Kinetics

The ThT assay is widely used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[18][19]

-

Reagent Preparation:

-

Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.

-

Prepare an assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

-

-

Assay Protocol:

-

Dilute the gliadin protein to the desired concentration in the assay buffer.

-

Add ThT from the stock solution to a final concentration of 20 µM.

-

Pipette 200 µL of the mixture into the wells of a black, clear-bottom 96-well plate. Include a control with buffer and ThT only.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C or 60°C) with intermittent shaking to promote fibrillation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT control from the sample readings.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and final plateau of fibril formation.

-

Characterization of Liquid-Liquid Phase Separation (LLPS)

This compound undergo LLPS under specific conditions of temperature, concentration, and solvent composition.[6][7][9]

-

Induction of LLPS:

-

Prepare a stock solution of gliadin in a good solvent (e.g., 55% v/v ethanol/water).

-

Induce LLPS by either a temperature quench (e.g., rapidly cooling from 20°C to 4°C) or by changing the solvent composition (e.g., diluting with an aqueous buffer to decrease the ethanol concentration).[9]

-

-

Turbidity Measurement:

-

Monitor the turbidity of the solution by measuring the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm) over time using a spectrophotometer. An increase in absorbance indicates the formation of protein-rich droplets.

-

-

Phase Contrast and Fluorescence Microscopy:

-

To visualize the droplets, place a small aliquot of the phase-separating solution on a microscope slide.

-

Observe the formation and fusion of liquid droplets using phase-contrast microscopy.[7][20]

-

For fluorescence microscopy, the protein can be labeled with a fluorescent dye (e.g., TRITC) prior to inducing LLPS.[20]

-

Atomic Force Microscopy (AFM) for Imaging Aggregates

AFM provides high-resolution topographical images of protein aggregates, from small oligomers to mature fibrils.[2][5][8][17]

-

Sample Preparation:

-

Incubate the gliadin solution under conditions that promote aggregation for a desired period.

-

Take an aliquot (e.g., 10-20 µL) of the sample and deposit it onto a freshly cleaved mica surface.

-

Allow the protein to adsorb for 5-10 minutes.

-

-

Washing and Drying:

-

Gently rinse the mica surface with deionized water to remove unadsorbed protein and salts.

-

Dry the sample under a gentle stream of nitrogen gas.

-

-

Imaging:

-

Image the sample using an AFM in tapping mode to minimize sample damage.

-

Use a silicon nitride cantilever with a spring constant appropriate for soft biological samples.

-

Acquire images at different scan sizes and resolutions to visualize the morphology of the aggregates.

-

-

Image Analysis:

-

Analyze the AFM images to measure the dimensions (height, width, and length) of the observed oligomers and fibrils.

-

Signaling Pathways and Molecular Interactions

While the primary focus of this guide is on the intrinsic biophysical properties of this compound, their interactions with biological systems are of significant interest, particularly in the context of celiac disease. One well-characterized pathway involves the interaction of gliadin with the chemokine receptor CXCR3 on intestinal epithelial cells, leading to increased intestinal permeability.[3][21][22]

Gliadin-CXCR3-Zonulin Signaling Pathway

Gliadin peptides can bind to the CXCR3 receptor, initiating a signaling cascade that results in the release of zonulin, a protein that modulates intestinal tight junctions.[3][21][22][23][24] This leads to a "leaky gut," allowing more gliadin peptides to cross the intestinal barrier and trigger an inflammatory immune response in genetically susceptible individuals.[4][23][24][25]

References

- 1. Gliadin, zonulin and gut permeability: Effects on celiac and non-celiac intestinal mucosa and intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drkirkjohnson.com [drkirkjohnson.com]

- 5. This compound from wheat grain: an overview, from primary structure to nanostructures of aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of protein conformation and weak interactions on γ-gliadin liquid-liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Usefulness of recombinant γ-gliadin 1 for identifying patients with celiac disease and monitoring adherence to a gluten-free diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of a panel of recombinant this compound for the characterisation of T cell reactivity in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of a panel of recombinant this compound for the characterisation of T cell reactivity in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular cloning, recombinant expression and IgE-binding epitope of omega-5 gliadin, a major allergen in wheat-dependent exercise-induced anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of large-scale purification of omega this compound and other wheat this compound [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. cyrexlabs.com [cyrexlabs.com]

- 21. Gliadin induces an increase in intestinal permeability and zonulin release by binding to the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The CXCR3/PLC/IP3-IP3R axis is responsible for the ignition of UPR in intestinal epithelial cells exposed to gliadin peptide, during the onset of celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. thesourdoughschool.com [thesourdoughschool.com]

- 25. tandfonline.com [tandfonline.com]

The Genetic Architecture of Gliadin Proteins: A Technical Guide for Researchers

An In-depth Examination of the Genetic Loci and Gene Families Encoding Wheat Gliadin Proteins for Researchers, Scientists, and Drug Development Professionals.

Introduction

Gliadin proteins, a major component of gluten, play a pivotal role in determining the viscoelastic properties of wheat dough, a critical factor for the end-use quality of baked goods. However, they are also primary triggers of celiac disease, an autoimmune disorder affecting a significant portion of the global population. A thorough understanding of the genetic loci and gene families that encode these complex proteins is therefore essential for developing improved wheat varieties with enhanced baking qualities and reduced immunogenicity. This technical guide provides a comprehensive overview of the genetic organization of gliadin genes, detailed experimental protocols for their analysis, and a summary of the current understanding of their transcriptional regulation.

Genetic Loci and Gene Families of Gliadin Proteins

Gliadin proteins are encoded by a large and complex multigene family located at several major loci on the chromosomes of hexaploid wheat (Triticum aestivum). These loci are primarily found on the short arms of chromosomes from homoeologous groups 1 and 6.[1][2] The classification of gliadin proteins into α-, γ-, and ω-gliadins is based on their electrophoretic mobility and amino acid sequences.[3]

The Gli-1 Loci

The Gli-1 loci, located on the short arms of chromosomes 1A, 1B, and 1D, are responsible for encoding the γ- and ω-gliadins.[1][4] These loci are complex and contain multiple gene copies.

-

γ-Gliadins: Considered the most ancient of the wheat gluten proteins, γ-gliadins are encoded by genes at the Gli-1 loci.[4] They contain several epitopes known to trigger celiac disease.[4]

-

ω-Gliadins: Also encoded by the Gli-1 loci, ω-gliadins are further divided into ω-5 and ω-1,2 gliadins based on their N-terminal sequences.[1] The genes for ω-5 this compound are located on chromosome 1B, while those for ω-1,2 this compound are found on chromosomes 1A and 1D.[1]

The Gli-2 Loci

The Gli-2 loci, situated on the short arms of the group 6 chromosomes (6A, 6B, and 6D), encode the α-gliadins.[1][5] The α-gliadin gene family is the most complex, with copy number estimates ranging from 25 to 150 copies per haploid genome.[1][6] This locus is considered the most recent in evolutionary terms among the major prolamin gene regions.[1]

Quantitative Overview of Gliadin Gene Families

The following table summarizes the key quantitative data related to the genetic loci and gene families of gliadin proteins.

| Gliadin Type | Genetic Locus | Chromosomal Location | Estimated Gene Copy Number (per haploid genome) | References |

| α-Gliadin | Gli-2 | Short arm of group 6 chromosomes (6A, 6B, 6D) | 25 - 150 | [1][6] |

| γ-Gliadin | Gli-1 | Short arm of group 1 chromosomes (1A, 1B, 1D) | 15 - 40 | |

| ω-Gliadin | Gli-1 | Short arm of group 1 chromosomes (1A, 1B, 1D) | Not precisely determined, but a multigene family | [1] |

Transcriptional Regulation of Gliadin Gene Expression

The expression of gliadin genes is a tightly regulated process, primarily controlled at the transcriptional level during endosperm development. This regulation involves the interplay of cis-regulatory elements in the gene promoters and trans-acting transcription factors. The availability of nitrogen is also a key environmental factor influencing the expression of these genes.[7][8]

Cis-Regulatory Elements

The promoters of prolamin genes, including this compound, contain conserved cis-regulatory elements that are crucial for their endosperm-specific expression. A key element is the "endosperm box" or "prolamin box," which is a bipartite motif comprising a GCN4-like motif (GLM) and a prolamin-box (P-box).[9][10]

Trans-Acting Factors

Several families of transcription factors have been identified that bind to these cis-regulatory elements and modulate gliadin gene expression.

-

bZIP Transcription Factors: The Storage Protein Activator (SPA), a basic leucine zipper (bZIP) transcription factor, binds to the GCN4-like motif and activates the transcription of glutenin and gliadin genes.[1][2]

-

DOF Transcription Factors: The DNA-binding with one finger (DOF) transcription factor, Prolamin-box Binding Factor (PBF), recognizes and binds to the P-box in the promoters of α-gliadin and low-molecular-weight glutenin subunit genes.[2][9] There is evidence of cooperative interaction between DOF and bZIP transcription factors in regulating prolamin gene expression.[2][10]

-

NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) transcription factor family, such as TaNAC019 and TaNAC77, have been identified as key regulators of seed storage protein synthesis, including glutenins and this compound.[3][11]

Signaling Pathway for Gliadin Gene Regulation

The following diagram illustrates the transcriptional regulatory network controlling gliadin gene expression.

Caption: Transcriptional regulatory network of gliadin gene expression.

Experimental Protocols for Gliadin Gene and Protein Analysis

This section provides an overview of key experimental methodologies for the characterization of gliadin genes and proteins.

Polymerase Chain Reaction (PCR) for Gliadin Gene Amplification

Objective: To amplify specific gliadin gene sequences from wheat genomic DNA.

Protocol:

-

DNA Extraction: Extract high-quality genomic DNA from young wheat leaves using a suitable plant DNA extraction kit or a CTAB-based method.

-

Primer Design: Design primers specific to the target gliadin gene family (α, γ, or ω) based on conserved regions identified from multiple sequence alignments of known gliadin genes.

-

PCR Reaction Mixture (25 µL):

-

Genomic DNA: 100 ng

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

dNTP Mix (10 mM): 0.5 µL

-

10x PCR Buffer: 2.5 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1-2 minutes (depending on expected product size)

-

-

Final Extension: 72°C for 10 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the size of the amplified fragments.[12][13]

Southern Blotting for Gliadin Gene Family Analysis

Objective: To determine the copy number and genomic organization of gliadin genes.

Protocol:

-

Genomic DNA Digestion: Digest 10-20 µg of high-quality genomic DNA with one or more restriction enzymes that do not cut within the coding sequence of the target gliadin gene.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel.

-

Transfer: Transfer the DNA from the gel to a positively charged nylon or nitrocellulose membrane by capillary action overnight.

-

Probe Labeling: Label a DNA probe specific to the gliadin gene of interest with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) label.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 65°C).

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).[14][15]

Two-Dimensional Gel Electrophoresis (2-DE) for Gliadin Protein Separation

Objective: To separate the complex mixture of gliadin proteins based on their isoelectric point (pI) and molecular weight (MW).

Protocol:

-

Protein Extraction: Extract gliadin proteins from wheat flour using 70% (v/v) ethanol.

-

First Dimension (Isoelectric Focusing - IEF):

-

Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10 or 6-11) with the protein extract.

-

Perform IEF according to the manufacturer's instructions to separate proteins based on their pI.

-

-

Second Dimension (SDS-PAGE):

-

Equilibrate the focused IPG strip in SDS equilibration buffer.

-

Place the equilibrated strip onto a polyacrylamide gel (e.g., 12% acrylamide).

-

Run the SDS-PAGE to separate proteins based on their MW.

-

-

Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein spots.

-

Analysis: Analyze the 2-DE gel to identify individual gliadin protein spots. Further characterization can be done by excising spots and performing mass spectrometry.[16][17]

Enzyme-Linked Immunosorbent Assay (ELISA) for Gliadin Quantification

Objective: To quantify the amount of gliadin in a sample.

Protocol:

-

Sample Extraction: Extract this compound from food samples using an appropriate extraction buffer, often containing ethanol or a reducing agent.[18][19]

-

Coating: Coat the wells of a microtiter plate with a capture antibody specific to gliadin.

-

Blocking: Block the remaining protein-binding sites on the wells to prevent non-specific binding.

-

Sample Incubation: Add the extracted samples and standards to the wells and incubate to allow gliadin to bind to the capture antibody.

-

Detection Antibody: Add a detection antibody (conjugated to an enzyme like HRP) that also binds to gliadin.

-

Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of gliadin is proportional to the absorbance.[4][18][20][21]

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of gliadin genes and proteins.

Caption: Workflow for gliadin gene analysis.

Caption: Workflow for gliadin protein analysis.

Conclusion

The genetic loci and gene families encoding gliadin proteins are intricate and play a crucial role in both the functional properties of wheat and its impact on human health. A detailed understanding of their genetic architecture and regulation is paramount for the development of next-generation wheat varieties. The experimental protocols and regulatory network models presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this complex and important area of study. The continued application of advanced molecular techniques will undoubtedly lead to novel strategies for manipulating gliadin gene expression to produce wheat with improved nutritional and technological qualities.

References

- 1. The wheat transcriptional activator SPA: a seed-specific bZIP protein that recognizes the GCN4-like motif in the bifactorial endosperm box of prolamin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wheat DOF transcription factors TaSAD and WPBF regulate glutenin gene expression in cooperation with SPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seed Storage Protein Identification and Transcriptome Analysis Reveal the Molecular Mechanisms of Wheat Quality Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omegadx.com [omegadx.com]

- 5. mdpi.com [mdpi.com]

- 6. A novel NAC family transcription factor SPR suppresses seed storage protein synthesis in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. The α-Gliadins in Bread Wheat: Effect of Nitrogen Treatment on the Expression of the Major Celiac Disease Immunogenic Complex in Two RNAi Low-Gliadin Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNAi silencing of wheat this compound alters the network of transcription factors that regulate the synthesis of seed storage proteins toward maintaining grain protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Genome-wide identification of seed storage protein gene regulators in wheat through coexpression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. med.upenn.edu [med.upenn.edu]

- 15. conductscience.com [conductscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Fractionation of wheat gliadin and glutenin subunits by two-dimensional electrophoresis and the role of group 6 and group 2 chromosomes in gliadin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. morinaga-biosci.co.jp [morinaga-biosci.co.jp]

- 19. Enhancing gluten detection assay development through optimization of gliadin extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chondrex.com [chondrex.com]

- 21. invitek.com [invitek.com]

Unraveling Gliadin: A Technical Guide to its Role in the Gluten Complex and Celiac Disease Pathogenesis

For Immediate Release

This technical guide provides an in-depth exploration of gliadin, a primary component of the gluten protein complex and the principal environmental trigger for celiac disease. Tailored for researchers, scientists, and professionals in drug development, this document details the biochemical nature of gliadin, its interaction with the intestinal mucosa, and the subsequent immunological and signaling cascades that define its pathogenicity. Through a comprehensive review of experimental data and methodologies, this guide aims to furnish a foundational understanding for future therapeutic innovation.

The Gluten Complex: Structure and Classification of Gliadin

Gluten, the protein matrix responsible for the viscoelastic properties of dough, is a complex mixture of hundreds of individual proteins. These are broadly categorized into two main fractions: the glutenins and the gliadins.[1] this compound, which are soluble in alcohol, are monomeric proteins that contribute to the viscosity and extensibility of the gluten complex.

This compound are further classified into four main types based on their electrophoretic mobility: alpha (α), beta (β), gamma (γ), and omega (ω) this compound.[2] These classifications also correlate with differences in their amino acid sequences, particularly in their N-terminal regions. Structurally, gliadin proteins are characterized by a high content of proline and glutamine residues, which makes them resistant to complete digestion by gastrointestinal enzymes.[3] This resistance leads to the persistence of large, immunogenic peptides in the small intestine.

Table 1: Amino Acid Composition of ω-Gliadins

| Amino Acid | 1B ω-Gliadin Fractions (mol%) | 1D ω-Gliadin Fraction (mol%) |

| Glutamine | 52.5 | 44.5 |

| Proline | 19.1 | 30.1 |

| Phenylalanine | 8.2 | 8.5 |

| Leucine | 3.5 | 2.9 |

| Serine | 3.4 | 4.0 |

| Glycine | 2.8 | 2.5 |

| Isoleucine | 2.4 | 2.1 |

| Valine | 1.8 | 1.3 |

| Threonine | 1.6 | 1.7 |

| Tyrosine | 1.3 | 1.1 |

| Alanine | 0.9 | 0.4 |

| Asparagine | 0.8 | 0.3 |

| Histidine | 0.6 | 0.1 |

| Arginine | 0.5 | 0.2 |

| Lysine | 0.3 | 0.1 |

| Tryptophan | 0.2 | 0.1 |

| Methionine | 0.1 | 0.0 |

| Cysteine | 0.0 | 0.0 |

Source: Adapted from nutritional and biochemical studies of wheat proteins.[4]

Immunogenic Gliadin Peptides in Celiac Disease

The incomplete digestion of gliadin results in the generation of several peptides that are central to the pathogenesis of celiac disease. Among the most well-characterized is the 33-mer α-gliadin peptide, which is highly resistant to further degradation and contains multiple overlapping T-cell epitopes.[5] Other significant peptides include the p31-43 peptide, which is known to trigger the innate immune response.[4]

The immunogenicity of these peptides is significantly enhanced by the enzyme tissue transglutaminase (tTG), which deamidates specific glutamine residues to glutamic acid.[6] This modification increases the binding affinity of the gliadin peptides to HLA-DQ2 and HLA-DQ8 molecules on antigen-presenting cells, a critical step in the activation of the adaptive immune response in genetically susceptible individuals.[3]

Table 2: Relative Abundance of Canonical α-Gliadin Epitopes in Wheat Species

| Epitope | Diploid Wheat (AA) | Tetraploid Wheat (AABB) | Hexaploid Wheat (AABBDD) |

| DQ2.5-glia-α1 | High | Moderate | High |

| DQ2.5-glia-α2 | Low | Low | Moderate |

| DQ2.5-glia-α3 | Moderate | Low | High |

Source: Compiled from studies on the immunogenic potential of different wheat species.[7]

Experimental Protocols for Gliadin Research

A variety of experimental techniques are employed to study the effects of gliadin. Below are detailed protocols for some of the key assays.

Gliadin Extraction from Wheat Flour

This protocol describes a common method for the extraction of this compound for analytical purposes.

-

Sample Preparation: Weigh 1.0 g of wheat flour into a centrifuge tube.

-

Solvent Addition: Add 10 mL of 70% (v/v) ethanol to the flour.

-

Homogenization: Homogenize the suspension using a high-speed homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

-

Incubation: Incubate the sample at 50°C in a water bath for 40 minutes, with periodic shaking.

-

Centrifugation: Centrifuge the suspension at 2,500 x g for 10 minutes at room temperature.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

-

Drying (Optional): For concentration or solvent removal, the supernatant can be freeze-dried.

Sandwich ELISA for Gliadin Quantification

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify gliadin in food samples.

-

Plate Coating: Coat the wells of a microtiter plate with a capture antibody specific for gliadin (e.g., R5 or G12 monoclonal antibody) at a concentration of 1-10 µg/mL in a carbonate/bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Addition: Wash the plate. Add 100 µL of prepared standards and extracted samples to the wells. Incubate for 20-60 minutes at room temperature.

-

Detection Antibody Addition: Wash the plate. Add 100 µL of a peroxidase-conjugated anti-gliadin antibody to each well. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark for 15-20 minutes at room temperature.

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 0.5 M H2SO4) to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of gliadin is proportional to the absorbance.

Caco-2 Cell Intestinal Permeability Assay

This assay models the human intestinal barrier to assess the effect of gliadin on permeability.

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 20% fetal calf serum, 1% nonessential amino acids, 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

-

Seeding on Transwells: Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Gliadin Treatment: Add gliadin peptides (e.g., P31-55) to the apical chamber of the Transwell inserts.

-

Permeability Measurement: After a defined incubation period (e.g., 4 hours), collect samples from the basolateral chamber.

-

Analysis: Quantify the amount of translocated gliadin peptide in the basolateral samples using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Table 3: Dose-Response of Gliadin on Intestinal Permeability

| Gliadin Concentration (mg/mL) | Zonulin Release (ng/mg protein) | Change in Transepithelial Electrical Resistance (TEER) (Ω.cm²) |

| 0 (Control) | 0.11 ± 0.039 | -15.0 ± 10.9 |

| 0.1 | 1.06 ± 0.27 | -73.0 ± 9.1 |

| 1.0 | Not specified | Not specified |

Source: Data from ex vivo studies on human intestinal biopsies.[8]

Ussing Chamber Analysis of Intestinal Permeability

The Ussing chamber provides a more physiological ex vivo model for studying intestinal barrier function.

-

Tissue Preparation: Obtain fresh intestinal biopsy samples and mount them in an Ussing chamber, separating the mucosal and serosal sides.

-

Buffer Addition: Fill both chambers with oxygenated Krebs buffer maintained at 37°C.

-

Gliadin Application: Add gliadin to the mucosal (luminal) chamber.

-

Permeability Measurement: Measure the transepithelial electrical resistance (TEER) to assess ion permeability. Additionally, fluorescently labeled markers (e.g., FITC-dextran) can be added to the mucosal side, and their appearance on the serosal side can be measured over time to determine paracellular flux.

T-Cell Proliferation Assay

This assay measures the activation of gliadin-specific T-cells.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples of celiac disease patients and healthy controls.

-

Antigen Presentation: Co-culture the PBMCs with antigen-presenting cells (APCs) that have been pulsed with gliadin peptides.

-

T-Cell Stimulation: Incubate the co-culture for 48-72 hours.

-

Proliferation Measurement: Add [3H]-thymidine to the culture for the final 12-16 hours of incubation. Proliferating T-cells will incorporate the radioactive thymidine.

-

Analysis: Harvest the cells and measure the amount of incorporated [3H]-thymidine using a scintillation counter. Increased radioactivity indicates T-cell proliferation in response to the gliadin peptides.

Signaling Pathways Activated by Gliadin

Gliadin peptides initiate a cascade of signaling events in the intestinal mucosa, involving both innate and adaptive immune responses.

The Zonulin Pathway and Intestinal Permeability

Gliadin has been shown to induce the release of zonulin, a protein that reversibly modulates intestinal tight junctions.[9][10] The binding of gliadin to the chemokine receptor CXCR3 on intestinal epithelial cells triggers a MyD88-dependent release of zonulin.[2][11] Zonulin then leads to the disassembly of tight junction proteins, such as ZO-1 and occludin, resulting in increased intestinal permeability.[9] This "leaky gut" allows for the translocation of gliadin peptides and other luminal antigens into the lamina propria, where they can interact with immune cells.[10]

Innate and Adaptive Immune Activation

Once in the lamina propria, deamidated gliadin peptides are presented by antigen-presenting cells (APCs) via HLA-DQ2/DQ8 molecules to CD4+ T-cells. This interaction triggers the adaptive immune response, leading to the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-21 (IL-21), which contribute to the characteristic villous atrophy and crypt hyperplasia seen in celiac disease.

Gliadin also activates the innate immune system. Peptides like p31-43 can induce an interleukin-15 (IL-15) mediated response in intestinal epithelial cells and intraepithelial lymphocytes.[4][7] Furthermore, gliadin can stimulate monocytes and macrophages to produce inflammatory cytokines like TNF-α and IL-8 through the activation of the NF-κB signaling pathway.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Stimulation of monocytes with gliadin leads to the phosphorylation of IκBα and subsequent activation and nuclear translocation of NF-κB. This, in turn, drives the transcription of pro-inflammatory cytokines.

The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the cellular response to gliadin. Gliadin peptides can induce the phosphorylation of MAPK family members like ERK in intestinal cells, which can influence cell proliferation and contribute to the tissue remodeling observed in celiac disease.

Conclusion

Gliadin, through its unique structural properties and specific immunogenic peptides, plays a central role in the pathogenesis of celiac disease. Its ability to increase intestinal permeability and activate both innate and adaptive immune responses highlights multiple potential targets for therapeutic intervention. A thorough understanding of the molecular interactions and signaling pathways described in this guide is essential for the development of novel strategies aimed at mitigating the harmful effects of gliadin in susceptible individuals. Further research into the quantitative aspects of these processes will undoubtedly pave the way for more effective treatments beyond the current standard of a strict gluten-free diet.

References

- 1. researchgate.net [researchgate.net]

- 2. prospecbio.com [prospecbio.com]

- 3. Alterations of MAPK activities associated with intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Pepsin Digest of Wheat Gliadin Fraction Increases Production of IL-1β via TLR4/MyD88/TRIF/MAPK/NF-κB Signaling Pathway and an NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from wheat grain: an overview, from primary structure to nanostructures of aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliadin peptides activate blood monocytes from patients with celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gliadin stimulates human monocytes to production of IL-8 and TNF-alpha through a mechanism involving NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Gliadin Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of gliadin proteins are intrinsically linked to the history of cereal chemistry and the understanding of wheat gluten's unique properties. This technical guide provides a comprehensive historical perspective on the seminal discoveries that led to our current understanding of gliadin proteins. It details the early researchers, their pioneering experimental methodologies, and the evolution of the classification of these complex proteins. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the historical context of gliadin research, which continues to inform studies on celiac disease, gluten sensitivity, and the development of novel therapeutics.

Early Observations and the Dawn of Gluten Chemistry

The story of gliadin begins with the initial isolation of gluten, the proteinaceous complex in wheat flour responsible for the viscoelastic properties of dough. In 1728, the Italian physician and chemist Jacopo Beccari first isolated this "glutinous" substance by washing wheat flour dough with water, leaving behind a sticky, protein-rich mass. This marked the genesis of gluten chemistry.

Nearly a century later, in 1819, another Italian chemist, Taddei, made a pivotal discovery by fractionating gluten based on its solubility in alcohol. He found that a portion of gluten was soluble in alcohol, which he named "gliadin," while the insoluble portion was termed "zymon," later to be called glutenin.[1] This simple yet elegant separation technique laid the groundwork for the systematic classification of wheat proteins.

The Osborne Era: A Systematic Approach to Protein Classification

The late 19th and early 20th centuries were dominated by the meticulous work of American chemist Thomas Burr Osborne, who is widely regarded as a foundational figure in protein chemistry.[1] Working at the Connecticut Agricultural Experiment Station, Osborne, often in collaboration with Isaac F. Harris and others, conducted extensive studies on seed proteins from a multitude of plant species. His work on wheat proteins, notably detailed in his 1907 monograph "The Proteins of the Wheat Kernel," established a classification system that remains influential to this day.[2][3][4][5]

Osborne's classification, known as the Osborne fractionation, categorizes proteins based on their solubility in a series of solvents.[2] This sequential extraction method separated wheat proteins into four main fractions:

-

Albumins: Soluble in water.

-

Globulins: Soluble in dilute salt solutions.

-

Gliadins (Prolamins): Soluble in 70-90% aqueous ethanol.[6]

-

Glutelins (Glutenins): Insoluble in the previous solvents but soluble in dilute acids or alkalis.

This systematic approach provided a framework for isolating and characterizing the different protein components of wheat, with gliadin being a key focus due to its role in gluten's properties.

Experimental Protocols of the Early 20th Century

To fully appreciate the historical context, it is crucial to understand the experimental methodologies employed by these pioneering researchers. The following sections detail the core protocols used in the early 20th century for the fractionation and analysis of gliadin proteins.

Osborne Fractionation of Wheat Proteins: A Detailed Methodology

The Osborne fractionation method was the cornerstone of early gliadin research. The following protocol is a reconstruction based on the descriptions from Osborne's publications and subsequent modifications.

Objective: To sequentially extract and separate the different protein fractions from wheat flour based on their solubility.

Materials:

-

Whole wheat flour

-

Distilled water

-

Sodium chloride (NaCl) solution (typically 5-10%)

-

Ethanol (70% v/v)

-

Dilute sodium hydroxide (NaOH) or acetic acid solution (typically 0.2%)

-

Centrifuge (or allowing for sedimentation by gravity)

-

Filtration apparatus (e.g., filter paper, cheesecloth)

-

Kjeldahl apparatus for nitrogen determination

Procedure:

-

Albumin Extraction:

-

A known weight of wheat flour was suspended in a volume of distilled water (e.g., 100g of flour in 500mL of water).

-

The suspension was stirred or shaken for a specific period (e.g., 1-2 hours) at room temperature.

-

The mixture was then centrifuged, or the insoluble material was allowed to settle. The supernatant, containing the water-soluble albumins, was carefully decanted or filtered.

-

This extraction was typically repeated multiple times with fresh distilled water to ensure complete removal of the albumin fraction. The supernatants were combined.

-

-

Globulin Extraction:

-

The residue from the albumin extraction was then suspended in a dilute salt solution (e.g., 5% NaCl).

-

The mixture was stirred for several hours.

-

Similar to the albumin extraction, the suspension was centrifuged or allowed to settle, and the supernatant containing the globulins was collected.

-

This step was also repeated to ensure complete extraction.

-

-

Gliadin Extraction:

-

The remaining pellet was then treated with 70% aqueous ethanol.

-

The suspension was stirred for an extended period, often overnight.

-

The mixture was centrifuged or allowed to settle, and the ethanol-soluble supernatant, containing the this compound, was collected.

-

The extraction was repeated with fresh 70% ethanol. The collected supernatants represented the gliadin fraction.

-

-

Glutelin (Glutenin) Extraction:

-

The final residue, insoluble in water, salt solution, and 70% ethanol, was treated with a dilute alkali (e.g., 0.2% NaOH) or acid (e.g., 0.2% acetic acid).

-

This suspension was stirred until the remaining protein dissolved. This fraction represented the glutelins (glutenins).

-

-

Quantification:

Early Amino Acid Analysis of Gliadin

The determination of the amino acid composition of proteins in the early 20th century was a laborious process. One of the key methods used was the Van Slyke method for determining aliphatic amino groups.[1][10]

Objective: To determine the nitrogen distribution in different chemical groups within the gliadin protein, providing an early picture of its amino acid composition.

Principle: The Van Slyke method involves the reaction of primary amino groups with nitrous acid to produce nitrogen gas, which can be quantitatively measured.[1]

Procedure (Simplified):

-

Hydrolysis: The purified gliadin was first hydrolyzed into its constituent amino acids by boiling with strong acid (e.g., hydrochloric acid) for an extended period.

-

Van Slyke Reaction: An aliquot of the hydrolysate was placed in the Van Slyke apparatus. A solution of sodium nitrite and acetic acid was added to generate nitrous acid in situ.

-

Gas Collection and Measurement: The liberated nitrogen gas was collected in a gas burette, and its volume was measured.

-

Calculation: The amount of amino nitrogen was calculated from the volume of nitrogen gas produced. By performing different chemical treatments on the hydrolysate before the Van Slyke reaction, it was possible to estimate the amounts of different classes of amino acids (e.g., basic amino acids, monoamino acids).

Quantitative Data from Historical Studies

The meticulous work of Osborne and his contemporaries yielded the first quantitative data on the protein composition of wheat. While there was variability due to wheat variety and analytical methods, their findings provided a foundational understanding.

| Protein Fraction | Percentage of Total Protein (Approximate Historical Values) | Key Characteristics (as understood in the early 20th century) |

| Albumin | 5 - 10% | Soluble in water; coagulated by heat. |

| Globulin | 5 - 10% | Soluble in neutral salt solutions; insoluble in water. |

| Gliadin | 40 - 50% | Soluble in 70% ethanol; contributed to the ductility and stickiness of gluten.[11][12][13] |

| Glutenin | 40 - 50% | Insoluble in neutral solvents and ethanol; contributed to the elasticity and strength of gluten. |

Table 1: Approximate Protein Fractionation of Wheat Flour in the Early 20th Century.

Early amino acid analysis, though not as precise as modern techniques, revealed key features of the gliadin composition. It was noted for its high content of glutamic acid (much of which we now know is present as glutamine) and proline, and a relatively low content of basic amino acids like lysine.[14]

| Amino Acid/Group | Relative Abundance (Historical Qualitative Data) |

| Glutamic Acid | Very High |

| Proline | High |

| Leucine | Present |

| Aspartic Acid | Present |

| Tyrosine | Present |

| Basic Amino Acids (e.g., Lysine, Arginine, Histidine) | Low |

Table 2: Qualitative Amino Acid Composition of Gliadin from Early Analyses.

Further Classification of this compound

As analytical techniques improved, it became apparent that gliadin was not a single protein but a complex mixture. In the mid-20th century, electrophoresis techniques allowed for the separation of this compound into different groups based on their electrophoretic mobility at an acidic pH. This led to the classification of this compound into four main types: alpha (α), beta (β), gamma (γ), and omega (ω).[6][15] This sub-classification was a significant step forward in understanding the heterogeneity of this protein family.

The Link to Celiac Disease

The historical perspective on gliadin discovery would be incomplete without mentioning its connection to celiac disease. While the clinical symptoms of celiac disease were described long before the discovery of gliadin, it was the Dutch pediatrician Willem-Karel Dicke who, during World War II, observed that a shortage of bread and cereals led to a dramatic improvement in his celiac patients. This observation firmly established the link between wheat consumption and the disease. Subsequent research identified gluten, and specifically the gliadin fraction, as the trigger for the adverse immune reaction in susceptible individuals.

Conclusion

The discovery and characterization of gliadin proteins have a rich history rooted in the foundational principles of protein chemistry. From the initial isolation of gluten by Beccari to the systematic fractionation by Osborne and the later sub-classification using electrophoresis, our understanding of this compound has evolved significantly. The detailed experimental protocols and quantitative data from these early studies, while rudimentary by today's standards, were groundbreaking for their time and laid the essential groundwork for modern research into wheat proteins, baking technology, and the pathogenesis of celiac disease. This historical perspective underscores the importance of fundamental biochemical research in advancing our knowledge of complex biological systems and their impact on human health and industry.

References

- 1. Van Slyke determination - Wikipedia [en.wikipedia.org]

- 2. Chapter 8 Abstract [cerealsgrains.org]

- 3. Osborne, T.B. (1907) The Proteins of the Wheat Kernel. Carnegie Institution of Washington, Publication No. 84, Judd & Detweiler, Inc., Washington DC. - References - Scientific Research Publishing [scirp.org]

- 4. Details - The proteins of the wheat kernel - Biodiversity Heritage Library [biodiversitylibrary.org]

- 5. The proteins of the wheat kernel : Osborne, Thomas B. (Thomas Burr), 1859-1929 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. This compound from wheat grain: an overview, from primary structure to nanostructures of aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kjeldahl Method for Protein Estimation in Food Analysis - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 8. gerhardt.de [gerhardt.de]

- 9. Kjeldahl method - Wikipedia [en.wikipedia.org]

- 10. THE VAN SLYKE METHOD FOR THE DETERMINATION OF AMINO-ACID NITROGEN AS APPLIED TO THE STUDY OF BACTERIAL CULTURES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. Gliadin and glutenin genomes and their effects on the technological aspect of wheat-based products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. Gliadin | chemistry | Britannica [britannica.com]

- 15. Gliadin - Wikipedia [en.wikipedia.org]

The Tadpole-like Structure of Gliadin: A Technical Guide to its Hydrophobic Core for Researchers and Drug Development Professionals

Introduction

Gliadin, a major protein component of wheat gluten, plays a crucial role in the viscoelastic properties of dough. Beyond its importance in food science, gliadin has garnered significant attention in the biomedical field due to its central role in the pathogenesis of celiac disease. Structurally, gliadin is a complex, intrinsically disordered protein. Current models suggest a "tadpole-like" conformation, characterized by a compact, hydrophobic core and a flexible, disordered tail.[1] This unique architecture is fundamental to its physicochemical properties and its interactions within biological systems. This technical guide provides an in-depth exploration of the hydrophobic core of gliadin, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing associated signaling pathways.

I. The Hydrophobic Core: Structural and Quantitative Insights

The structure of gliadin is largely dictated by its amino acid composition, which is rich in proline and glutamine.[2][3] Gliadins are classified into α-, γ-, and ω-types based on their primary structure.[1][3][4] The α- and γ-gliadins, in particular, are known to possess a C-terminal domain rich in α-helices, stabilized by intramolecular disulfide bonds, which contributes to the formation of a hydrophobic core.[4] The N-terminal repetitive domain, on the other hand, is more disordered and forms the "tail" of the tadpole structure.[4]

Quantitative Data on Gliadin Structure

The following tables summarize key quantitative parameters that have been experimentally determined for different gliadin types, providing insights into their size, shape, and secondary structure.

Table 1: Hydrodynamic and Shape Parameters of this compound

| Gliadin Type | Method | Solvent | Radius of Gyration (Rg) (nm) | Radius of Gyration of Cross-section (Rc) (nm) | Dimensions (nm) | Molecular Weight (kDa) |

| α-gliadin | SAXS | 70% (v/v) aqueous ethanol | 3.55 | 1.10 | - | - |

| γ-gliadin | SAXS | 70% (v/v) aqueous ethanol | 3.80 | 1.15 | - | - |

| ω-gliadin | SAXS | 70% (v/v) aqueous ethanol | 4.60 | 1.15 | - | - |

| This compound | SAXS | Pure water | - | 2.65 | 10.8 (length) x 7.5 (diameter) | - |

| This compound | AUC | Pure water | - | - | - | 25.7 |

SAXS: Small-Angle X-ray Scattering; AUC: Analytical Ultracentrifugation. Data sourced from[4].

Table 2: Secondary Structure Composition of this compound

| Gliadin Type | Method | Solvent/pH | α-helix (%) | β-sheet (%) | β-turn (%) | Random Coil (%) |

| α-gliadins | CD | pH 5 | ~33 | - | - | - |

| α-gliadins | CD | 70% (v/v) ethanol | 33-37 | 11-12 | - | - |

| γ-gliadins | CD | 70% (v/v) ethanol | 37 | 20-23 | - | - |

| This compound | ATR-FTIR | H₂O | - | Present | - | - |

| This compound | ATR-FTIR | DMSO | - | Present | Predominant | - |

| This compound | FTIR | Hydrated | Increased | Increased | - | - |

| This compound | Raman | Hydrated | Present | Present | - | - |

CD: Circular Dichroism; ATR-FTIR: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Data sourced from[4][5][6][7].

II. Experimental Protocols for Characterizing the Gliadin Core

The elucidation of gliadin's structure, particularly its hydrophobic core, relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

A. Extraction and Preparation of Gliadin

Objective: To isolate the gliadin protein fraction from wheat flour.

Protocol:

-

Extraction:

-

Digestion (for peptide studies):

-

For studies involving gliadin peptides, a sequential pepsin and trypsin digestion is often performed to mimic gastrointestinal digestion.[9][10]

-

Pepsin Digestion: Dissolve whole gliadin in 0.2 N HCl with pepsin (e.g., 1g gliadin and 1g pepsin in 500 mL) and incubate for 2 hours at 37°C.[10]

-

Trypsin Digestion: Adjust the pH of the peptic digest to 7.4 with NaOH, add trypsin, and incubate for 4 hours at 37°C with vigorous agitation.[10]

-

Inactivate the enzymes by boiling the mixture for 30 minutes. The resulting solution contains pepsin-trypsin digested gliadin (PT-gliadin).[10]

-

B. Structural Analysis Techniques

1. Small-Angle X-ray Scattering (SAXS)

Objective: To determine the overall size and shape of gliadin molecules in solution.

Methodology:

-

Prepare gliadin solutions in the desired solvent (e.g., 70% ethanol or pure water) at a concentration range of 1 to 10 mg/mL.[4]

-

Acquire SAXS data using a dedicated instrument.

-

Analyze the scattering profiles using Guinier and cross-section Guinier approximations to calculate the radius of gyration (Rg) and the radius of gyration of the cross-section (Rc).[4]

-

Model the data to prolate ellipsoids or rod-like structures to estimate the dimensions of the molecule.[4]

2. Circular Dichroism (CD) Spectroscopy

Objective: To estimate the secondary structure content of gliadin.

Methodology:

-

Dissolve gliadin in the appropriate solvent (e.g., 70% ethanol or acidic buffers).[4]

-

Record CD spectra in the far-UV region (typically 190-260 nm).

-

Deconvolute the spectra using algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[4]

3. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To analyze the secondary structure of gliadin in different environments.

Methodology:

-

Prepare thin films of gliadin by casting a solution onto a suitable surface and allowing the solvent to evaporate.[5]

-

Record ATR-FTIR spectra.

-

Analyze the amide I region (1600-1700 cm⁻¹) of the spectrum by second derivatization and Gaussian curve fitting to identify and quantify different secondary structural elements.[5]

III. Signaling Pathways Involving Gliadin

The interaction of gliadin peptides with the intestinal mucosa triggers complex signaling pathways, particularly in individuals with celiac disease. The hydrophobic nature of certain gliadin fragments is thought to facilitate their transport across the intestinal epithelium.

A. Gliadin Transport and Innate Immune Activation